molecular formula C9H10F3N B13963048 1,1,1-trifluoro-N-(4-methylbenzyl)methanamine

1,1,1-trifluoro-N-(4-methylbenzyl)methanamine

Cat. No.: B13963048
M. Wt: 189.18 g/mol
InChI Key: AKZPJOKMWPHOTD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(4-methylbenzyl)methanamine: is an organic compound characterized by the presence of trifluoromethyl and methylbenzyl groups attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-N-(4-methylbenzyl)methanamine typically involves the reaction of 4-methylbenzylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-N-(4-methylbenzyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of oxidized amine derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-(4-methylbenzyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development. The trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of drug candidates.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals with antifungal, antibacterial, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
  • 1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine
  • 1,1,1-Trifluoro-N-methyl-N-(4-chlorobenzyl)methanamine

Comparison: 1,1,1-Trifluoro-N-(4-methylbenzyl)methanamine is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and physical properties compared to its analogs The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in synthetic chemistry and drug development

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(4-methylphenyl)methyl]methanamine

InChI

InChI=1S/C9H10F3N/c1-7-2-4-8(5-3-7)6-13-9(10,11)12/h2-5,13H,6H2,1H3

InChI Key

AKZPJOKMWPHOTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(F)(F)F

Origin of Product

United States

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